2-Amino-N-butyl-N-phenylbenzene-1-sulfonamide
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Overview
Description
2-Amino-N-butyl-N-phenylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group. This compound is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-butyl-N-phenylbenzene-1-sulfonamide typically involves the reaction of benzenesulfonyl chloride with an appropriate amine. The general reaction can be represented as follows:
RSO2Cl+R’2NH→RSO2NR’2+HCl
In this case, benzenesulfonyl chloride reacts with a mixture of butylamine and aniline under controlled conditions to form the desired sulfonamide. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-butyl-N-phenylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sulfuryl chloride (SO₂Cl₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) are employed for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids and sulfonyl chlorides.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
2-Amino-N-butyl-N-phenylbenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-N-butyl-N-phenylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to various biological effects, such as antimicrobial activity by blocking the synthesis of essential bacterial metabolites .
Comparison with Similar Compounds
Similar Compounds
2-Amino-N-phenylbenzene-1-sulfonamide: Lacks the butyl group, leading to different chemical and biological properties.
N-Butylbenzenesulfonamide: Lacks the amino group, affecting its reactivity and applications.
Sulfanilamide: A well-known sulfonamide antibiotic with a simpler structure.
Uniqueness
2-Amino-N-butyl-N-phenylbenzene-1-sulfonamide is unique due to the presence of both butyl and amino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
90163-91-0 |
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Molecular Formula |
C16H20N2O2S |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
2-amino-N-butyl-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C16H20N2O2S/c1-2-3-13-18(14-9-5-4-6-10-14)21(19,20)16-12-8-7-11-15(16)17/h4-12H,2-3,13,17H2,1H3 |
InChI Key |
RXIGHBWFVKOQRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2N |
Origin of Product |
United States |
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